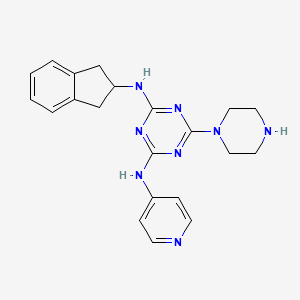

1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-

Vue d'ensemble

Description

CHEMBL575741, également connu sous le nom de N2-(2,3-dihydro-1H-indén-2-yl)-6-(pyridin-4-yl)pyrimidine-2,4-diamine, est un composé intéressant dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé a été étudié pour ses interactions avec des cibles moléculaires spécifiques, ce qui en fait un sujet précieux en chimie médicinale et en pharmacologie.

Méthodes De Préparation

La synthèse du CHEMBL575741 implique plusieurs étapes, commençant par la préparation du dérivé indène, suivie de son couplage avec des motifs pyridine et pyrimidine. Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent inclure l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée du composé.

Analyse Des Réactions Chimiques

CHEMBL575741 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l'hydrure d'aluminium et de lithium ou l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans le composé. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Enquête sur ses interactions avec les macromolécules biologiques.

Médecine : Applications thérapeutiques potentielles en raison de sa capacité à inhiber des enzymes ou des récepteurs spécifiques.

Industrie : Utilisation dans le développement de nouveaux matériaux ou en tant que catalyseur dans les réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du CHEMBL575741 implique sa liaison à des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, modulant ainsi leur activité. Ce composé s'est avéré inhiber l'activité de ROCK1 dans les cellules THP1 humaines, ce qui est évalué comme une inhibition de la migration cellulaire induite par MCP1 . Les voies moléculaires impliquées dans cette inhibition sont cruciales pour comprendre ses effets thérapeutiques potentiels.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of CHEMBL575741 involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit the activity of ROCK1 in human THP1 cells, which is assessed as inhibition of MCP1-induced cell migration . The molecular pathways involved in this inhibition are crucial for understanding its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

CHEMBL575741 peut être comparé à d'autres composés similaires, tels que :

CHEMBL50299360 : Un autre composé avec une structure indène et pyrimidine similaire.

CHEMBL123456 : Un composé avec une activité biologique similaire mais une structure chimique différente. Le caractère unique du CHEMBL575741 réside dans ses interactions moléculaires spécifiques et les effets biologiques qui en résultent, qui peuvent différer de ceux de composés similaires.

Activité Biologique

1,3,5-Triazine derivatives, particularly 1,3,5-triazine-2,4-diamines, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 1,3,5-Triazine-2,4-diamine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- , exploring its potential as an antibacterial, antitumor, and antiviral agent based on recent research findings.

Chemical Structure and Properties

The compound's structure can be detailed as follows:

- Chemical Formula : C_{15}H_{19}N_{5}

- Molecular Weight : 273.35 g/mol

- Key Functional Groups : Triazine ring, piperazine moiety, and pyridine substituent.

Antibacterial Activity

Research has demonstrated that 1,3,5-triazine derivatives possess significant antibacterial properties. A study focused on the inhibition of E. coli dihydrofolate reductase (DHFR) showed that certain derivatives exhibited nanomolar inhibition constants (IC50 values), indicating their potential as novel antibacterial agents. For instance:

| Compound | Structure | IC50 (nM) |

|---|---|---|

| NSC120927 | NSC120927 | 25 |

| NSC132279 | NSC132279 | 30 |

These compounds were reported to bind effectively to the enzyme's active site, showcasing their potential in combating antibiotic-resistant strains .

Antitumor Activity

The antitumor efficacy of triazine derivatives has been extensively documented. A systematic review highlighted that these compounds can inhibit various protein kinases and exhibit cytotoxic effects against multiple cancer cell lines. Notably:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | EGFR | 25.9 |

| Compound B | Topoisomerase IIa | 20.53 |

| Compound C | Cyclin-dependent kinases | 129.0 |

These findings suggest that the incorporation of piperazine and pyridine groups enhances the antitumor activity of triazine derivatives .

Antiviral Activity

The antiviral potential of triazine derivatives has also been explored. Certain compounds have shown activity against herpes simplex virus type 1 (HSV-1) and HIV. The mechanism typically involves interference with viral replication processes or inhibition of viral enzymes .

Structure-Activity Relationships (SAR)

The biological activity of triazine derivatives is heavily influenced by their structural features. Key observations include:

- Substituents : The presence of piperazine and pyridine groups significantly enhances biological activity.

- Positioning : The specific positioning of functional groups on the triazine ring affects binding affinity and specificity towards biological targets.

For example, modifications at the R1 and R2 positions have been linked to improved inhibition profiles against various enzymes .

Case Studies

Several case studies illustrate the practical applications of these compounds:

-

Case Study on Antibacterial Activity :

- Researchers synthesized a series of triazine derivatives and evaluated their antibacterial properties against E. coli. The most potent derivative exhibited an IC50 value significantly lower than traditional antibiotics.

-

Case Study on Antitumor Activity :

- A derivative was tested against breast cancer cell lines and showed promising results with an IC50 value indicating effective cytotoxicity while sparing normal cells.

Propriétés

IUPAC Name |

2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINABGAHVLQZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601121861 | |

| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197406-41-9 | |

| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197406-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.